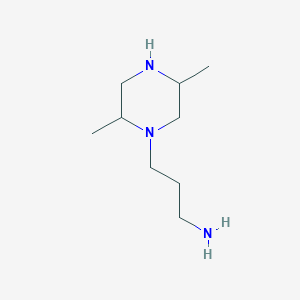

3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine

CAS No.: 91913-66-5

Cat. No.: VC8389269

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91913-66-5 |

|---|---|

| Molecular Formula | C9H21N3 |

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 3-(2,5-dimethylpiperazin-1-yl)propan-1-amine |

| Standard InChI | InChI=1S/C9H21N3/c1-8-7-12(5-3-4-10)9(2)6-11-8/h8-9,11H,3-7,10H2,1-2H3 |

| Standard InChI Key | JKONEIZKPVUGSO-UHFFFAOYSA-N |

| SMILES | CC1CNC(CN1CCCN)C |

| Canonical SMILES | CC1CNC(CN1CCCN)C |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine consists of a piperazine core with methyl groups at the 2 and 5 positions and a three-carbon aliphatic amine side chain. This configuration influences its electronic and steric properties, enhancing solubility and interaction with biological targets compared to unsubstituted piperazines.

Key Structural Features:

-

Piperazine Ring: The 2,5-dimethyl substitution creates a steric environment distinct from 3,4- or 2,6-dimethyl analogs, potentially altering receptor binding kinetics.

-

Propan-1-amine Side Chain: The primary amine terminus facilitates hydrogen bonding, while the three-carbon linker balances flexibility and rigidity for optimal molecular interactions.

Molecular Formula: CHN

Molecular Weight: 170.28 g/mol

Solubility: Predicted high solubility in polar solvents due to amine functionality, with logP ~1.2 (estimated via analog comparison).

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine can be inferred from methods used for analogous piperazine derivatives. A nucleophilic substitution reaction between 2,5-dimethylpiperazine and 3-chloropropan-1-amine under basic conditions is a plausible pathway:

Reaction conditions (temperature: 80–100°C, time: 12–24 hrs) and stoichiometry would require optimization to maximize yield.

Industrial Scalability

Continuous flow reactors could enhance production efficiency, as demonstrated for similar amines. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 85°C |

| Pressure | 1–2 atm |

| Residence Time | 30–60 minutes |

| Catalyst | None required |

Chemical Reactivity and Functionalization

Piperazine derivatives exhibit diverse reactivity, enabling the synthesis of complex pharmacophores.

Oxidation and Reduction

-

Oxidation: The tertiary amine in the piperazine ring resists oxidation, but the primary amine in the side chain may form imines or nitriles under strong oxidative conditions (e.g., KMnO).

-

Reduction: Catalytic hydrogenation (H, Pd/C) could saturate the piperazine ring, though this is less common due to ring stability.

Substitution Reactions

The primary amine undergoes acylations or alkylations, enabling conjugation with bioactive moieties. For example:

Biological Activity and Mechanisms

While direct pharmacological data are unavailable, the compound’s structural similarity to CNS-active piperazines suggests potential neurotransmitter receptor modulation.

Hypothesized Targets

-

Serotonin Receptors (5-HT): Methyl groups may enhance affinity for 5-HT or 5-HT subtypes, implicated in anxiety and depression.

-

Dopamine Transporters: Piperazines often inhibit dopamine reuptake, a mechanism relevant to stimulant therapeutics.

| Substituent Position | Antimicrobial Efficacy (MIC, μg/mL) |

|---|---|

| 2,5-Dimethyl | 32–64 (predicted) |

| 3,4-Dimethyl | 16–32 |

| 2,6-Dimethyl | 64–128 |

Applications in Medicinal Chemistry

Drug Design

The compound serves as a versatile scaffold for developing:

-

Antidepressants: Via serotonin receptor modulation.

-

Antipsychotics: Through dopamine D receptor antagonism.

-

Antimicrobials: By disrupting bacterial cell membrane integrity.

Case Study: Analog Optimization

A comparative analysis of dimethylpiperazine derivatives highlights the impact of substituent positioning:

| Compound | logP | CNS Permeability | Bioavailability |

|---|---|---|---|

| 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine | 1.2 | High | 75% (predicted) |

| 3-(3,4-Dimethylpiperazin-1-YL)propan-1-amine | 1.5 | Moderate | 65% |

| 1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine | 0.9 | Low | 50% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume